

# An In-depth Technical Guide to the Physicochemical Properties of Luvangetin

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## Compound of Interest

Compound Name: Luvangetin

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## Core Physicochemical Properties

**Luvangetin** is a naturally occurring pyranocoumarin found in various plants, including those of the *Aegle marmelos* and *Zanthoxylum* species.<sup>[1][2]</sup> As a member of the coumarin family, it exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects, making it a compound of significant interest in pharmacological research.<sup>[3][4][5][6]</sup>

## Structural and Molecular Data

The fundamental structural and molecular properties of **Luvangetin** are well-established and summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>4</sub>	[3][4][7]
Molecular Weight	258.27 g/mol	[4][7]
IUPAC Name	10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one	[4][7]
CAS Number	483-92-1	[3][4][8]
Canonical SMILES	<chem>CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)C</chem>	[4][7]

## Physical Properties

Quantitative experimental data for the melting point, boiling point, and pKa of **Luvangetin** are not readily available in the reviewed literature. However, standard methodologies for their determination are well-documented. **Luvangetin** is described as a powder in its solid state.[3]

Property	Value	Source(s)
Physical Description	Powder	[3]
Melting Point	Not reported	-
Boiling Point	Not reported	-
pKa	Not reported	-

## Solubility Profile

**Luvangetin** exhibits good solubility in several organic solvents but has limited solubility in water, a common characteristic of many coumarins and flavonoids.[3] Specific quantitative solubility data (e.g., in mg/mL or g/L) is not consistently reported.

Solvent	Solubility Description	Source(s)
Chloroform	Soluble	<a href="#">[1]</a> <a href="#">[9]</a>
Dichloromethane	Soluble	<a href="#">[1]</a> <a href="#">[9]</a>
Ethyl Acetate	Soluble	<a href="#">[1]</a> <a href="#">[9]</a>
Dimethyl Sulfoxide (DMSO)	Soluble	<a href="#">[1]</a> <a href="#">[9]</a>
Acetone	Soluble	<a href="#">[1]</a> <a href="#">[9]</a>
Water	Limited solubility	<a href="#">[3]</a>

## Experimental Protocols for Physicochemical Property Determination

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of **Luvangetin** and related coumarin compounds.

### Melting Point Determination

The melting point of a solid organic compound like **Luvangetin** can be determined using the capillary method with a melting point apparatus or a Thiele tube. This property is a crucial indicator of purity.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Protocol:

- **Sample Preparation:** A small amount of finely powdered, dry **Luvangetin** is packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.[\[11\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp) or attached to a thermometer with a rubber band and inserted into a Thiele tube containing a high-boiling point liquid like mineral oil.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Heating:** The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[\[11\]](#)

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point. A narrow range (e.g., 0.5-1.5°C) typically indicates a high degree of purity.[\[10\]](#)[\[12\]](#)

## Boiling Point Determination

For a solid compound, the boiling point is determined under conditions where the substance is in a liquid state, typically at reduced pressure to prevent decomposition at high temperatures. A common micro method utilizes a Thiele tube.

Protocol:

- Sample Preparation: A small amount of **Luvangetin** (a few milliliters if melted, or dissolved in a high-boiling solvent) is placed in a small fusion tube.[\[11\]](#)[\[12\]](#)
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[\[11\]](#)
- Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube filled with oil.[\[12\]](#)[\[13\]](#)
- Heating and Observation: The apparatus is heated until a continuous and rapid stream of bubbles emerges from the inverted capillary. The heat is then removed.[\[13\]](#)
- Boiling Point Reading: The temperature is recorded at the exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube. This temperature is the boiling point at the given atmospheric pressure.[\[12\]](#)[\[13\]](#)

## pKa Determination using UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of a chromophore-containing compound like **Luvangetin** can be determined by monitoring changes in its UV-Vis absorption spectrum as a function of pH.

Protocol:

- **Solution Preparation:** A series of buffer solutions with a range of known pH values are prepared. A stock solution of **Luvangetin** in a suitable solvent (e.g., ethanol or DMSO) is also prepared.[\[14\]](#)
- **Sample Analysis:** A constant aliquot of the **Luvangetin** stock solution is added to each buffer solution to create a series of samples with the same **Luvangetin** concentration but different pH values.[\[14\]](#)
- **Spectrophotometric Measurement:** The UV-Vis absorption spectrum of each sample is recorded over a relevant wavelength range. Wavelengths where the absorbance of the protonated and deprotonated forms of the molecule differ significantly are identified.[\[14\]](#)
- **Data Analysis:** The absorbance at a selected wavelength is plotted against the pH. The resulting sigmoidal curve will have an inflection point which corresponds to the pKa of the compound. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.[\[14\]](#)

## Solubility Determination by HPLC

The quantitative solubility of **Luvangetin** in various solvents can be accurately determined using High-Performance Liquid Chromatography (HPLC).

Protocol:

- **Equilibrium Saturation:** An excess amount of solid **Luvangetin** is added to a known volume of the solvent of interest in a sealed vial.
- **Incubation:** The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
- **Sample Preparation:** A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22  $\mu\text{m}$ ) to remove all undissolved solid particles.
- **HPLC Analysis:** The filtered, saturated solution is then diluted appropriately and injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to a wavelength where **Luvangetin** absorbs strongly.

- Quantification: The concentration of **Luvangetin** in the saturated solution is determined by comparing its peak area to a calibration curve prepared from standard solutions of known **Luvangetin** concentrations. This concentration represents the solubility of **Luvangetin** in that solvent at that temperature.

## Biological Activity and Associated Pathways

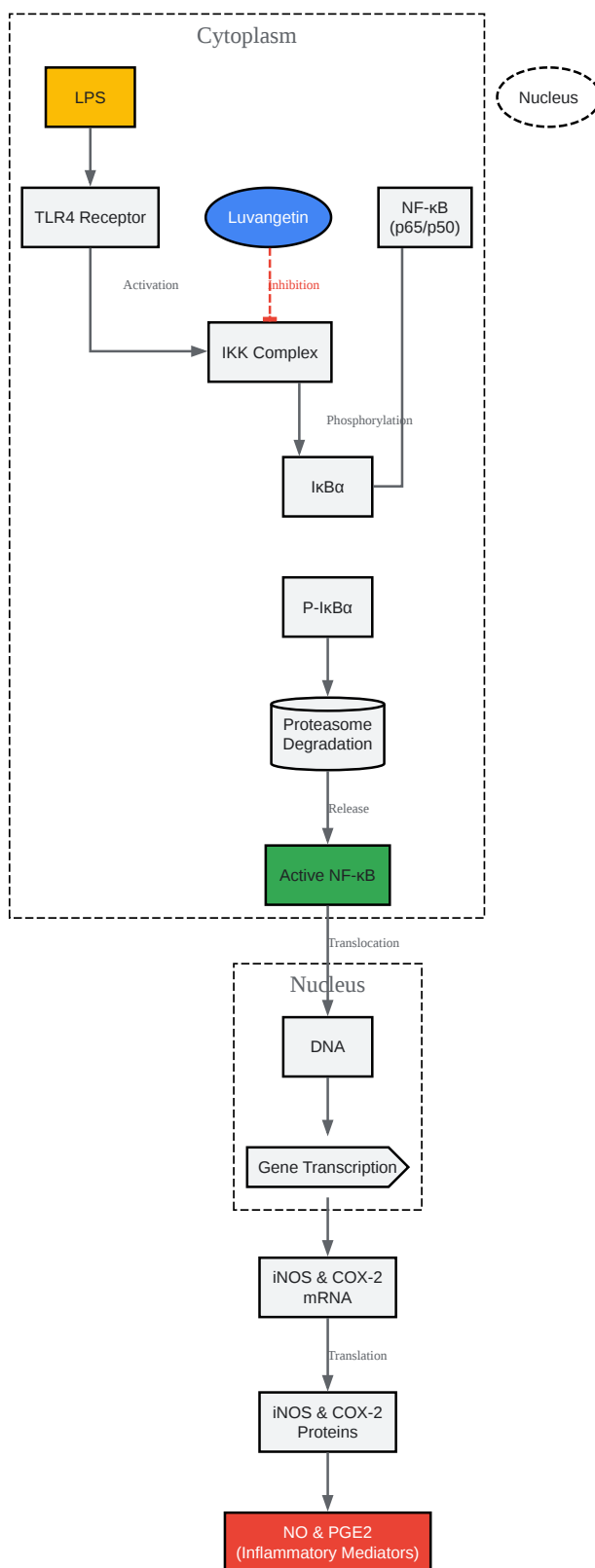
**Luvangetin** is known to possess anti-inflammatory properties, primarily through its ability to inhibit the production of key inflammatory mediators.[\[1\]](#)[\[5\]](#)[\[9\]](#)

### Inhibition of Inflammatory Mediators

Studies have shown that **Luvangetin** can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., BV2 or RAW 264.7).[\[5\]](#)[\[9\]](#) This effect is attributed to the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively.

### NF- $\kappa$ B Signaling Pathway

The expression of iNOS and COX-2 is largely regulated by the transcription factor Nuclear Factor-kappa B (NF- $\kappa$ B).[\[15\]](#)[\[16\]](#) In unstimulated cells, NF- $\kappa$ B is held inactive in the cytoplasm by an inhibitory protein called I $\kappa$ B $\alpha$ . Upon stimulation by an inflammatory agent like LPS, a protein complex known as I $\kappa$ B kinase (IKK) is activated. IKK then phosphorylates I $\kappa$ B $\alpha$ , targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF- $\kappa$ B (typically the p65/p50 dimer) to translocate into the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for iNOS and COX-2, and initiates their transcription.[\[16\]](#) Many flavonoids are known to exert their anti-inflammatory effects by inhibiting key steps in this pathway, often by suppressing the activity of the IKK complex.[\[16\]](#)



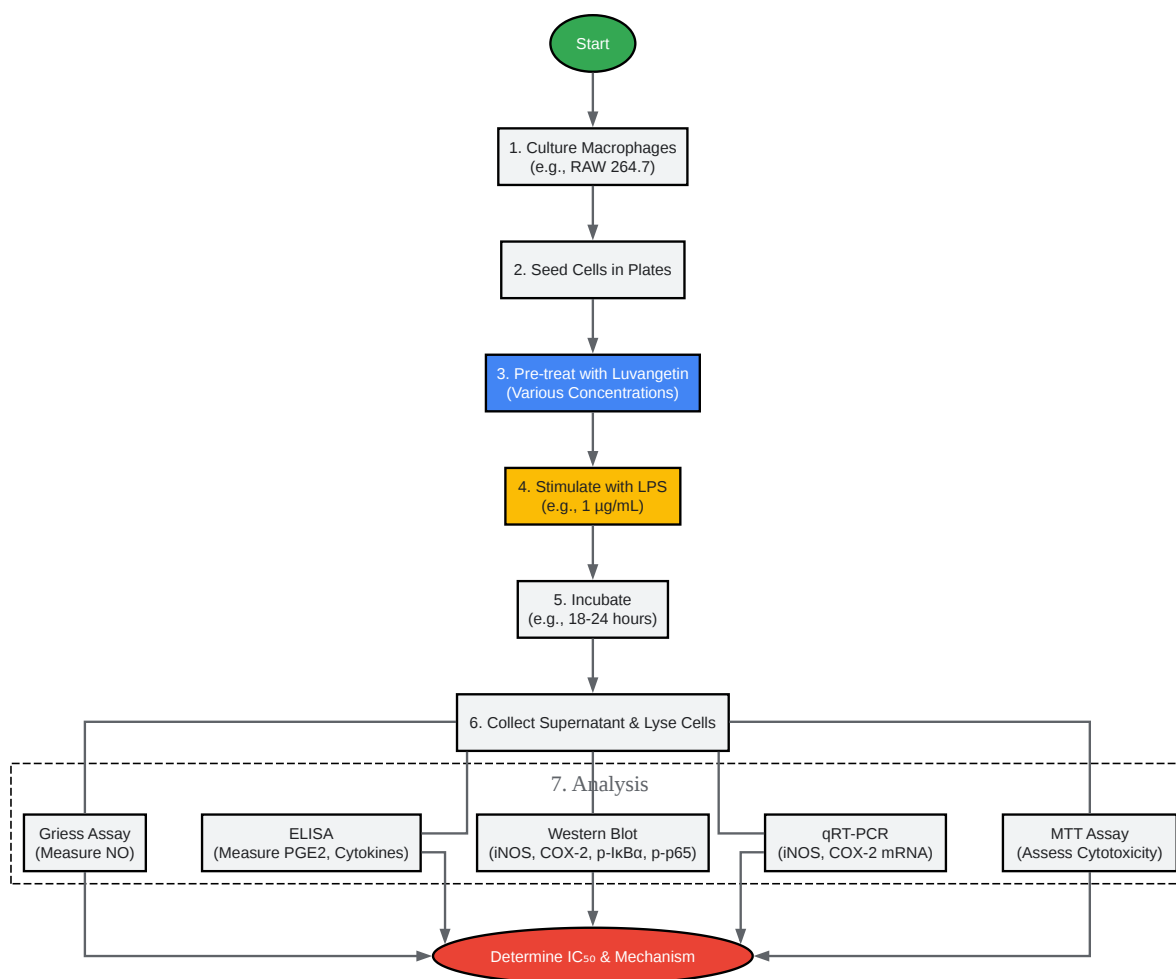
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Caption: **Luvangetin** inhibits the LPS-induced NF-κB signaling pathway.

## Experimental Workflow Visualization

The following diagram illustrates a standard workflow for assessing the anti-inflammatory properties of a compound like **Luvangetin** in vitro.





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Caption: In-vitro workflow for evaluating **Luvangetin**'s anti-inflammatory activity.

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